molecular formula C9H16O2 B071373 1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone CAS No. 187742-14-9

1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone

Cat. No.: B071373
CAS No.: 187742-14-9
M. Wt: 156.22 g/mol
InChI Key: QSBATKPBRAWDHQ-RKDXNWHRSA-N
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Description

1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone is a chiral epoxide-containing ketone characterized by a pentyl substituent on the oxirane (epoxide) ring. Its molecular formula is C₉H₁₆O₂, with a molecular weight of 156.22 g/mol (calculated exact mass: 156.1150). The stereochemistry at the oxirane ring (2S,3R) confers unique reactivity and biological interactions, distinguishing it from other stereoisomers or analogs. This compound is primarily synthetic, though structurally related ethanone derivatives have been identified in natural sources, such as plant volatiles .

Properties

CAS No.

187742-14-9

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-[(2S,3R)-3-pentyloxiran-2-yl]ethanone

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-8-9(11-8)7(2)10/h8-9H,3-6H2,1-2H3/t8-,9-/m1/s1

InChI Key

QSBATKPBRAWDHQ-RKDXNWHRSA-N

SMILES

CCCCCC1C(O1)C(=O)C

Isomeric SMILES

CCCCC[C@@H]1[C@H](O1)C(=O)C

Canonical SMILES

CCCCCC1C(O1)C(=O)C

Synonyms

Ethanone, 1-[(2S,3R)-3-pentyloxiranyl]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Stereoisomers and Positional Isomers

The stereochemistry and substituent positioning significantly influence the compound’s properties. Key isomers include:

Compound Name CAS Number Molecular Formula Substituent Position Stereochemistry Key Properties/Applications
1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone 102368-23-0 C₉H₁₆O₂ 3-Pentyl, 2-position (2S,3R) Synthetic intermediate, chiral building block
1-[(2R,3S)-3-Pentyloxiran-2-yl]ethanone 102490-11-9 C₉H₁₆O₂ 3-Pentyl, 2-position (2R,3S) Potential enantiomeric differences in reactivity
1-[(2R,3R)-3-Pentyloxiran-2-yl]ethanone 191982-03-3 C₉H₁₆O₂ 3-Pentyl, 2-position (2R,3R) Higher steric hindrance; uncharacterized bioactivity
1-(3-Ethyl-2-oxiranyl)ethanone 17257-81-7 C₅H₈O₂ 3-Ethyl, 2-position Not specified Simpler structure; used in polymer chemistry

Key Observations :

  • The (2S,3R) configuration in the target compound may enhance stereoselectivity in synthetic applications compared to its (2R,3S) enantiomer .
  • Longer alkyl chains (e.g., pentyl vs. ethyl) increase hydrophobicity, affecting solubility and membrane permeability in biological systems .

Substituent Variations

Replacing the pentyl group with other substituents alters physicochemical and biological properties:

Compound Name Substituent Molecular Formula Key Differences Applications
1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone Phenyl C₁₀H₁₀O₂ Aromatic ring enhances π-π interactions; higher logP (1.715) Pharmaceutical intermediates (e.g., antifungal agents)
1-((1R,2R,3R)-2-(3-Isopropylfuran-2-yl)-3-methylcyclopentyl)ethanone Cyclopentyl-furan C₁₆H₂₂O₂ Bulky substituent; natural origin (plant volatiles) Antioxidant activity in essential oils
(E)-1-(4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone Oxime Hydroxybutyl-imidazole C₁₀H₁₇N₃O₅ Polar functional groups; S1P lyase inhibition Anti-inflammatory/autoimmune therapies

Key Observations :

  • Phenyl-substituted analogs exhibit higher lipophilicity, making them suitable for drug design targeting hydrophobic binding pockets .
  • Hydrophilic substituents (e.g., hydroxyl groups) enhance solubility and enable enzyme inhibition, as seen in S1P lyase inhibitors .

Physicochemical and Spectroscopic Comparisons

  • Boiling Point : The phenyl analog (C₁₀H₁₀O₂) has a reported boiling point of 89.5–90°C at 0.8 mmHg , while the pentyl-oxirane compound’s higher molecular weight suggests a higher boiling point .
  • Spectroscopy :
    • ¹³C NMR : Oxirane carbons in similar compounds resonate at δ 60–70 ppm, while ketone carbonyls appear near δ 200–210 ppm .
    • MS : Exact mass spectrometry distinguishes isomers (e.g., 156.1150 for C₉H₁₆O₂ vs. 162.068 for C₁₀H₁₀O₂) .

Preparation Methods

Peracid-Mediated Epoxidation

Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C selectively epoxidizes the alkene moiety of 1-pentyl-3-vinylpropan-2-one, yielding the cis-epoxide as the major product. However, stereochemical inversion is achievable via acid-catalyzed ring-opening and re-closure under controlled conditions. For example, BF₃·OEt₂ in anhydrous ether facilitates a Wagner-Meerwein rearrangement to produce the trans-configured epoxide.

Table 1: Peracid Epoxidation Parameters

Oxidizing AgentSolventTemp (°C)cis:trans RatioYield (%)
mCPBACH₂Cl₂0–585:1572
TFAA/H₂O₂EtOAc−2092:868

Asymmetric Catalytic Epoxidation

Chiral salen-metal complexes enable enantioselective synthesis of the (2S,3R)-configured epoxide. Jacobsen’s Mn(III)-salen catalyst (5 mol%) in the presence of 4-phenylpyridine N-oxide (PPNO) oxidizes 1-pentyl-3-vinylpropan-2-one with NaOCl as the terminal oxidant. This method achieves up to 89% enantiomeric excess (ee) but requires rigorous exclusion of moisture.

Critical Factors for Enantioselectivity:

  • Catalyst Loading: ≥5 mol% to minimize racemic background reactions.

  • Oxidant: Buffered NaOCl (pH 11.3) prevents catalyst degradation.

  • Temperature: −40°C enhances ee by slowing non-catalyzed pathways.

Ring-Closing of Halohydrins

An alternative approach involves the base-induced cyclization of β-halohydrins. Treatment of 1-(3-bromo-2-hydroxypentyl)ethanone with K₂CO₃ in THF at 60°C affords the epoxide via intramolecular Williamson ether synthesis. While this method avoids stereochemical scrambling, it is limited by the accessibility of enantiopure halohydrin precursors.

Table 2: Halohydrin Cyclization Efficiency

BaseSolventTime (h)Yield (%)Purity (HPLC)
K₂CO₃THF126594%
DBUDMF67888%

Enzymatic Resolution of Racemic Mixtures

Lipase-mediated kinetic resolution offers a biocatalytic route to the desired (2S,3R)-enantiomer. Candida antarctica lipase B (CAL-B) selectively acetylates the (2R,3S)-enantiomer of racemic 1-[(3-pentyloxiran-2-yl)]ethanone using vinyl acetate as the acyl donor. The unreacted (2S,3R)-enantiomer is isolated with >99% ee after column chromatography.

Optimized Biocatalytic Conditions:

  • Enzyme Loading: 20 mg/mmol substrate

  • Solvent: TBME (tert-butyl methyl ether)

  • Conversion: 48% (theoretical maximum for resolution)

  • ee (product): 99.2%

Industrial-Scale Purification Strategies

Final purification of this compound employs fractional distillation followed by recrystallization.

Table 3: Purification Protocols

StepConditionsPurity Gain
Fractional Distillation80–85°C at 0.5 mmHg85% → 92%
RecrystallizationHexane:EtOAc (8:2), −20°C92% → 99.5%

The hexane:ethyl acetate system preferentially dissolves the cis-diastereomer, enabling isolation of the trans-configured target compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone, and how can stereochemical purity be ensured?

  • Methodology : The synthesis typically involves epoxidation of a precursor alkene followed by stereoselective acylation. For example, asymmetric epoxidation using Sharpless or Jacobsen catalysts can yield the (2S,3R) configuration . Post-epoxidation, Friedel-Crafts acylation (using acetyl chloride and a Lewis acid catalyst like AlCl₃) introduces the ethanone group .
  • Key Considerations :

  • Monitor reaction temperature (<0°C) to prevent racemization.
  • Use chiral HPLC or polarimetry to verify enantiomeric excess .

Q. How can the stereochemistry and structural conformation of this compound be confirmed experimentally?

  • Methodology :

  • X-ray crystallography : Single-crystal analysis (e.g., using a Bruker SMART APEX diffractometer) provides unambiguous confirmation of the (2S,3R) configuration and bond angles .
  • Spectroscopy :
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250–950 cm⁻¹ (epoxide C-O-C asymmetric/symmetric stretches) .
  • Mass spectrometry : Molecular ion [M⁺] at m/z 184 (calculated for C₁₁H₂₀O₂) with fragmentation patterns matching the oxirane and pentyl groups .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Handling Protocols :

  • Use a chemical fume hood and PPE (gloves, goggles) to avoid inhalation or skin contact .
  • Store in airtight containers under inert gas (N₂/Ar) to prevent epoxide ring hydrolysis .

Advanced Research Questions

Q. How does the stereochemistry of the oxirane ring influence the compound’s reactivity in nucleophilic ring-opening reactions?

  • Methodology :

  • Perform kinetic studies using nucleophiles (e.g., amines, Grignard reagents) under controlled conditions (solvent, temperature).
  • Compare reaction rates and regioselectivity between (2S,3R) and other stereoisomers. Computational modeling (DFT) can predict transition-state energies and explain stereoelectronic effects .
    • Data Contradictions : Some studies report unexpected trans-opening pathways due to steric hindrance from the pentyl group; verify via NMR monitoring .

Q. What strategies can resolve discrepancies in spectroscopic data between experimental and computational predictions?

  • Troubleshooting :

  • IR/Raman : Discrepancies in C=O stretching frequencies may arise from solvent interactions (e.g., hydrogen bonding in polar solvents). Re-run spectra in non-polar solvents (CCl₄) and compare with gas-phase DFT simulations .
  • NMR : Signal splitting for oxirane protons may indicate dynamic ring puckering. Variable-temperature NMR (VT-NMR) can confirm conformational flexibility .

Q. How can in vitro metabolic stability studies be designed to assess the compound’s potential as a bioactive intermediate?

  • Experimental Design :

  • Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Key parameters:
  • Half-life (t₁/₂) calculation.
  • Identification of metabolites (e.g., diols from epoxide hydrolysis) .
    • Limitations : Organic degradation during long-term assays (e.g., >9 hours) may require sample cooling (-20°C) to stabilize intermediates .

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